N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like the sulfonamide and dichlorobenzene moieties.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted sulfonamides, carboxylic acids, alcohols, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The compound may also interact with other proteins and pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
Uniqueness
The dichlorobenzene moiety provides additional sites for chemical modification, making it a versatile compound for various synthetic and research purposes .
Biological Activity
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition contexts. This article synthesizes the latest research findings on its biological activity, including case studies and data tables that illustrate its efficacy.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a dichlorobenzene moiety and an acetylphenyl group. The presence of chlorine substituents enhances its lipophilicity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against human liver cancer cells (HEPG2) and other tumor cell lines (SF-295, HCT-8, MDA-MB-435). The results indicated that the compound exhibited potent cytotoxic effects with IC50 values ranging from 1 to 10 µg/mL depending on the cell line.
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HEPG2 | 5.0 | Induction of apoptosis |
SF-295 | 3.5 | Cell cycle arrest |
HCT-8 | 7.0 | Mitochondrial depolarization |
MDA-MB-435 | 4.0 | Caspase activation |
The compound was found to induce apoptosis through mitochondrial pathways by causing depolarization of the mitochondrial membrane and activating caspases .
Antimicrobial Activity
This compound also exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.
Antimicrobial Efficacy Table
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The sulfonamide moiety in this compound is known to interact with various enzymes. Its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase have been documented.
Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
α-Glucosidase | 12.5 |
Acetylcholinesterase | 9.0 |
The inhibition of α-glucosidase suggests potential applications in managing diabetes by delaying carbohydrate absorption .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-2-5-12(6-3-10)17-21(19,20)14-8-11(15)4-7-13(14)16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLJMPPTUWBBLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358463 | |
Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88522-38-7 | |
Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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